The molecular structure of 3-hydroxyquinidine has been characterized using several techniques:
The molecular formula for 3-hydroxyquinidine is , and its molar mass is approximately 324.42 g/mol.
3-Hydroxyquinidine participates in various chemical reactions typical of phenolic compounds:
These reactions are significant for modifying the compound for various therapeutic applications .
The mechanism of action of 3-hydroxyquinidine primarily relates to its role as a metabolite of quinidine in cardiac therapies:
Research indicates that this metabolite retains antiarrhythmic properties similar to its parent compound but may exhibit different efficacy or side effect profiles .
The physical and chemical properties of 3-hydroxyquinidine include:
These properties are essential for understanding its behavior in biological systems and during pharmaceutical formulation .
3-Hydroxyquinidine has several scientific applications:
3-Hydroxyquinidine (IUPAC name: (9S)-6'-Methoxycinchonan-3,9-diol) is a major biometabolite of the antiarrhythmic agent quinidine. Its core structure retains the quinoline moiety and quinuclidine ring system characteristic of cinchona alkaloids. The defining structural modification is a hydroxyl group (-OH) attached to the C3 position of the quinoline ring, distinguishing it from the parent compound quinidine (Chemical Formula: C₂₀H₂₄N₂O₃, Molecular Weight: 340.42 g/mol) [1] [2] [5].
This metabolite exhibits complex stereochemistry due to four chiral centers (C3, C4, C8, C9). The C3 hydroxy group introduced during metabolism adopts a specific stereochemical orientation, typically characterized as the (3S)-isomer based on biosynthetic pathways. This configuration is critical for its interactions with biological targets and differs from the stereochemistry of related metabolites like 2'-quinidinone. The molecule's quinidine-like configuration at C8 and C9 preserves its activity at ion channels, while the C3 hydroxylation modifies its electronic properties and binding affinity [4] [5] [7].
3-Hydroxyquinidine displays distinct physicochemical properties compared to quinidine, primarily influenced by its polar functional group:
Table 1: Key Physicochemical Properties of 3-Hydroxyquinidine vs. Quinidine
Property | 3-Hydroxyquinidine | Quinidine |
---|---|---|
Molecular Formula | C₂₀H₂₄N₂O₃ | C₂₀H₂₄N₂O₂ |
Molecular Weight (g/mol) | 340.42 | 324.42 |
Log P (Estimated) | ~2.0 (Lower than Quinidine) | ~3.4 |
Major Ionizable Groups | Tertiary N (pKa~9), Quinoline N (pKa~4.5), C3-OH (pKa~14) | Tertiary N (pKa~9.1), Quinoline N (pKa~5.1) |
Dominant Species at pH 7.4 | Monocation | Monocation |
The primary route to 3-Hydroxyquinidine is enzymatic biosynthesis in vivo via cytochrome P450 (CYP)-mediated oxidation of quinidine. CYP3A4 is the predominant isoform responsible for the stereoselective 3-hydroxylation reaction in humans. This was conclusively demonstrated by studies showing a significant (~31%) decrease in quinine (structurally analogous to quinidine) apparent oral clearance and a corresponding 31% decrease in 3-hydroxyquinine AUC when co-administered with the potent CYP3A4 inhibitor ketoconazole. In contrast, the CYP1A2 inhibitor fluvoxamine had no significant effect on quinine clearance and only marginally increased 3-hydroxyquinine AUC, confirming CYP3A4's dominant role [4].
3-Hydroxyquinidine is pharmacologically active and contributes significantly to the overall effect profile of quinidine therapy. Key comparisons are outlined below:
Concentration Profiles: At steady state during quinidine administration, total plasma concentrations of 3-hydroxyquinidine are typically 15-25% of total quinidine concentrations. However, due to differences in plasma protein binding (quinidine ~80-89%, 3-hydroxyquinidine ~70-80%), the unbound (free) fraction of 3-hydroxyquinidine is significantly higher. Consequently, unbound concentrations of 3-hydroxyquinidine frequently exceed unbound concentrations of quinidine itself (Peak unbound: ~0.30 µg/mL vs. ~0.24 µg/mL; Trough unbound: ~0.22 µg/mL vs. ~0.18 µg/mL). This elevated free fraction is crucial for its pharmacological activity [3] [5] [6].
Pharmacokinetics: 3-Hydroxyquinidine exhibits different clearance patterns compared to quinidine. Its formation clearance (governed by CYP3A4 activity) and elimination clearance are key determinants of its accumulation. Renal clearance of 3-hydroxyquinidine is higher than that of quinidine. During multiple dosing (steady state), the AUC of 3-hydroxyquinidine increases disproportionately compared to the parent drug due to reduced metabolite clearance, leading to significant accumulation (AUC increase from ~2.0 mg·L⁻¹·h after single dose to ~3.0 mg·L⁻¹·h at steady state) [3] [6].
Pharmacological Activity: 3-Hydroxyquinidine retains class I antiarrhythmic activity, blocking sodium channels and prolonging the cardiac action potential duration (manifested as QTc prolongation). Its potency relative to quinidine is debated, but its significant free plasma concentrations imply a substantial contribution to the overall electrophysiological effects, especially at steady state. The slope of the QTc interval prolongation versus concentration relationship steepens at steady state, likely reflecting the combined effect of quinidine and accumulating active metabolites like 3-hydroxyquinidine [3] [6].
Comparison with Other Metabolites: Quinidine metabolism yields several metabolites:
Table 2: Comparative Pharmacokinetic Parameters of Quinidine and 3-Hydroxyquinidine at Steady State
Parameter | Quinidine | 3-Hydroxyquinidine | Notes |
---|---|---|---|
Total Plasma Conc. (µg/mL) - Peak | 2.7 ± 1.2 | 0.57 ± 0.33 | Mean ± SD [6] |
Total Plasma Conc. (µg/mL) - Trough | 2.0 ± 0.91 | 0.44 ± 0.25 | Mean ± SD [6] |
Unbound Conc. (µg/mL) - Peak | 0.24 ± 0.15 | 0.30 ± 0.28 | Mean ± SD; Free 3-OHQ often > Free Q [6] |
Unbound Conc. (µg/mL) - Trough | 0.18 ± 0.12 | 0.22 ± 0.14 | Mean ± SD; Free 3-OHQ often > Free Q [6] |
Renal Clearance (ml min⁻¹ kg⁻¹) | 0.63 ± 0.25 | 1.54 ± 0.38 | Mean ± SD [3] |
Formation Pathway | Parent Drug | CYP3A4 mediated oxidation of Quinidine | Ketoconazole inhibits formation [4] |
Protein Binding | 80-89% bound | 70-80% bound | Higher free fraction for metabolite [5] [6] |
This detailed characterization underscores that 3-Hydroxyquinidine is not merely an inert breakdown product but a significant active entity with distinct chemical, physicochemical, and pharmacokinetic properties that collectively influence the therapeutic and toxicological outcomes of quinidine administration. Its quantitation, particularly the unbound fraction, is essential for a complete understanding of quinidine's pharmacodynamics.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: